Thermal Decomposition Stability vs. mDPFB
Under nitrogen atmosphere at a heating rate of 10 °C/min, pDPFB exhibits a thermal decomposition temperature (Td) of 386 °C, which is 32 °C higher than its 1,3-isomer mDPFB (354 °C) and approximately 106 °C higher than the standard carbazole host mCP (~280 °C) . This directly translates to a wider thermal processing window and superior tolerance to Joule heating during device operation .
| Evidence Dimension | Thermal decomposition temperature (Td) by TGA |
|---|---|
| Target Compound Data | 386 °C (pDPFB) |
| Comparator Or Baseline | mDPFB: 354 °C; mCP: ~280 °C |
| Quantified Difference | pDPFB vs. mDPFB: ΔTd = +32 °C (9% higher); pDPFB vs. mCP: ΔTd ≈ +106 °C (38% higher) |
| Conditions | TGA under dry N₂ gas flow, heating rate 10 °C/min; Perkin-Elmer TGA7 thermogravimeter |
Why This Matters
Higher Td directly extends the thermal budget for vacuum sublimation purification and device fabrication, and predicts longer operational lifetime under elevated junction temperatures in blue PhOLEDs.
- [1] Ye, S.; Liu, Y.; Di, C.-a.; Xi, H.; Wu, W.; Wen, Y.; Lu, K.; Du, C.; Liu, Y.; Yu, G. Wide-Energy-Gap Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Chem. Mater. 2009, 21, 1333–1342. DOI: 10.1021/cm8032302 View Source
